1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a chemical compound that features a pyrazole ring substituted with a methyl group and a tetrahydrofuran ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Methylation: The pyrazole ring is then methylated using a methylating agent such as methyl iodide.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydrofuran moiety.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydrofuran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamine: Similar structure but with a propanamine group instead of methanamine.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its specific combination of a pyrazole ring, tetrahydrofuran ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18ClN3O |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10;/h6,8,10-11H,2-5,7H2,1H3;1H |
InChI Key |
MGGGBZKVUQQFKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
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